



Application Note: HPLC Analysis of 3,5-di-tertbutylchalcone 4'-carboxylic acid

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Compound of Interest

Compound Name:

3,5-Di-tert-butylchalcone 4'carboxylic acid

Cat. No.:

B1668563

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Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **3,5-di-tert-butylchalcone 4'-carboxylic acid**. The described protocol is tailored for researchers, scientists, and professionals in drug development requiring a reliable method for purity assessment, quantification, and stability testing of this compound. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, ensuring excellent peak shape and resolution.

Introduction

Chalcones are a class of organic compounds that serve as precursors in flavonoid biosynthesis and have garnered significant interest due to their diverse biological activities. **3,5-di-tert-butylchalcone 4'-carboxylic acid** is a synthetic derivative with potential pharmacological applications. Accurate and precise analytical methods are crucial for its characterization and development. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection.

Experimental

• HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

Methodological & Application





- Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size) is recommended.
- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (reagent grade).
- Sample Vials: 2 mL amber glass vials with PTFE septa.
- Syringe Filters: 0.45 μm PTFE or PVDF filters.
- Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
- Mobile Phase B (Organic): Acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,5-di-tert-butylchalcone 4'-carboxylic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.

For the analysis of bulk material or formulated products, dissolve an accurately weighed amount of the sample in methanol to obtain a theoretical concentration of 1 mg/mL. Further dilute with the 50:50 mobile phase mixture to fall within the calibration range. All sample solutions should be filtered through a 0.45 µm syringe filter prior to injection.[1]

The separation is achieved using a gradient elution on a C18 column.



Parameter	Value
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	See Table 1
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30 °C
Detection	UV at 310 nm
Run Time	20 minutes

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	50	50
15.0	5	95
17.0	5	95
17.1	50	50
20.0	50	50

Results and Discussion

A summary of the typical method validation results is presented in Table 2.

Table 2: Summary of Method Validation Data



Parameter	Result
Linearity (r²)	> 0.999
Range	1 - 100 μg/mL
Limit of Detection (LOD)	0.2 μg/mL
Limit of Quantitation (LOQ)	0.7 μg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%
Specificity	No interference from blank/placebo

A representative chromatogram of a standard solution should show a well-resolved, sharp peak for **3,5-di-tert-butylchalcone 4'-carboxylic acid**. The retention time is expected to be in the range of 10-12 minutes under the specified conditions.

Protocols

- Equilibrate the HPLC system with the initial mobile phase composition (50% A: 50% B) for at least 30 minutes or until a stable baseline is achieved.
- Perform a blank injection (50:50 mobile phase mixture) to ensure no carryover or system contamination.
- Make five replicate injections of a working standard solution (e.g., 20 μg/mL).
- Calculate the relative standard deviation (%RSD) for the peak area and retention time. The
 acceptance criteria are typically %RSD ≤ 2.0% for peak area and %RSD ≤ 1.0% for retention
 time.
- Calculate the theoretical plates (N) and tailing factor (T) for the analyte peak. Typical acceptance criteria are N > 2000 and 0.8 ≤ T ≤ 1.5.
- Inject each of the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 100 $\mu g/mL$) in duplicate.



- · Record the peak area for each injection.
- Plot a graph of the average peak area versus the concentration of the standard solutions.
- Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999.
- Once the system suitability and calibration are confirmed, inject the prepared sample solutions.
- Identify the peak corresponding to 3,5-di-tert-butylchalcone 4'-carboxylic acid by comparing its retention time with that of the standard.
- Calculate the concentration of the analyte in the sample using the linear regression equation obtained from the calibration curve.

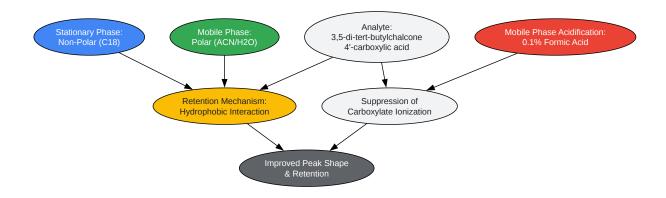
Visualizations



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Caption: Experimental workflow for HPLC analysis.





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Caption: Key relationships in the chromatographic method.

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References

- 1. scielo.br [scielo.br]
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